molecular formula C11H8O2 B1259208 4-(Furan-3-yl)benzaldehyde CAS No. 885465-98-5

4-(Furan-3-yl)benzaldehyde

Cat. No. B1259208
CAS RN: 885465-98-5
M. Wt: 172.18 g/mol
InChI Key: QUGMHBNQYXZEIU-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)benzaldehyde is a benzaldehyde derivative. It is characterized by the presence of an aldehyde group (-CHO) attached to a benzene ring. The molecular formula of 4-(Furan-3-yl)benzaldehyde is C11H8O2 .


Synthesis Analysis

The synthesis of benzofuran derivatives has been performed . The structures of the produced compounds were confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .


Molecular Structure Analysis

The 4-(Furan-3-yl)benzaldehyde molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), and 1 Furane(s) .


Chemical Reactions Analysis

Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Physical And Chemical Properties Analysis

The physical properties of 4-(Furan-3-yl)benzaldehyde include its molecular weight, which is 172.18 . It is a yellowish powder with a strong odor and is soluble in organic solvents like ethanol, ether, and chloroform.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “4-(Furan-3-yl)benzaldehyde”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . For example, a series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized and screened for in-vitro activity against various bacteria .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used in the fight against bacterial strain-caused infection .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Biomass Conversion

Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These chemicals can be economically synthesized from biomass via FPCs, showing the potential for bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

Cytotoxic Effects

Some furan derivatives have been found to have different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer research and treatment .

Mechanism of Action

The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is potential for future research in this area .

properties

IUPAC Name

4-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGMHBNQYXZEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-3-yl)benzaldehyde

CAS RN

885465-98-5
Record name 4-(3-Furanyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885465-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In a microwave vial, 3-bromo-furan(590 mg, 4.02 mmol), 4-formyl phenylboronic acid (600 mg, 4.02 mmol) and 7 ml of actonitrile were mixed. 8 ml of 1N aqueous sodium carbonate was then added to the mixture, followed by 5 mole percent of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 7 minutes with microwave irradiation. After cooling, 50 ml of ethyl acetate was added, the organic layer was separated, washed with water, dried over sodium sulfate. The organic solvent was evaporated to give crude product, which was purified by ISCO to give 410 mg of 4-furan-3-yl-benzaldehyde, yield: 60%.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(Furan-3-yl)benzaldehyde in the context of the Sarcodontia crocea fungus?

A1: 4-(Furan-3-yl)benzaldehyde is a newly discovered natural product found in Sarcodontia crocea []. This compound is believed to contribute to the characteristic odor of the fungus, which is an important factor in identifying the species []. While it showed weak antifungal activity against some plant pathogens, its potency against bacteria was limited []. This suggests its role in the fungus might be ecological rather than directly related to defense mechanisms.

Q2: What are the structural characteristics of 4-(Furan-3-yl)benzaldehyde?

A2: While the provided research abstract does not explicitly state the molecular formula or weight of 4-(Furan-3-yl)benzaldehyde, it mentions that its structure was primarily elucidated using 2D NMR techniques []. This implies that the researchers used NMR data to determine the compound's structure, including the connectivity of atoms and functional groups.

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